molecular formula C12H14O4 B8707383 Methyl 2-(4-acetylphenoxy)propionate

Methyl 2-(4-acetylphenoxy)propionate

Cat. No. B8707383
M. Wt: 222.24 g/mol
InChI Key: ZLHNBJDIJJGGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-acetylphenoxy)propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(4-acetylphenoxy)propionate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-acetylphenoxy)propanoate

InChI

InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3

InChI Key

ZLHNBJDIJJGGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the potassium salt of 4-hydroxyacetophenone (25.0 g, 0.14 mol) in dimethylformamide (DMF) (100 mL) is added methyl 2-chloropropanoate (24.5 g, 0.20 mol) over 30 minutes and stirred at 85-90° C. for 3 hours under nitrogen. The reaction is filtered to remove KCl and the filtrate is concentrated under reduced pressure to remove DMF and the product analyzed by GLC. The product is dissolved in ethyl acetate (300 mL) and extracted with 2N NaOH (2×100 mL) and water (100 mL). The organic phase is dried and concentrated to give pure methyl 2-(4-acetylphenoxy)propanoate (25 g) (yield 64%).
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25 g
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24.5 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of the potassium salt of 4-hydroxyacetophenone (8.8 g, 0.05 mol) in dimethylformamide (25 mL) is added methyl 2-bromopropanoate (10.2 g, 0.06 mol) over 30 minutes and stirred at 80°-90° C. for 4 hours under nitrogen. The reaction is cooled to room temperature and methylene chloride (75 mL) and water (75 mL) are added. The organic phase is separated, washed with water (100 mL), dried and concentrated to give methyl 2-(4-acetylphenoxy)propanoate (8.5 g) (yield 76%). Methyl 2-(4-acetylphenoxy)propanoate (7.0 g, 31.5 mmol) is combined with 2N NaOH (20 mL) and refluxed overnight. Water (30 mL) is added to the reaction which is then washed with methylene chloride (50 mL). It is then acidified to pH=1 with concentrated hydrochloric acid and extracted with ethyl acetate (3×100 mL). The organic phase is dried and concentrated to provide 2-(4 -acetylphenoxy)propanoic acid (5.0 g) (yield 92%): m.p. 104.3° C., IR (KBr) 3000 (br, vs), 2940 (br,s), 1754 (vs), 1650 (vs); 1H NMR (CDCl3) delta 1.69 (d, J=6.8 Hz, 3H), 2.55 (s,3H), 4.8 (q, J=6.8 Hz, 1H), 6.92 and 7.93 (dd, J=9.0 Hz, 4H).
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10.2 g
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25 mL
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75 mL
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